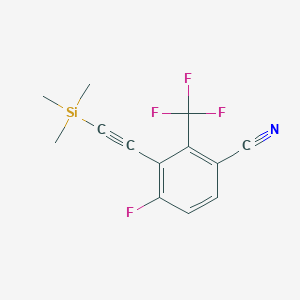
1-(1-benzylpiperidin-4-yl)-3,4-dihydroquinazolin-2-one
描述
1-(1-benzylpiperidin-4-yl)-3,4-dihydroquinazolin-2-one is a complex organic compound that belongs to the class of quinazolinones. This compound is characterized by its unique structure, which includes a quinazolinone core fused with a piperidine ring and a benzyl group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-benzylpiperidin-4-yl)-3,4-dihydroquinazolin-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction.
Formation of the Quinazolinone Core: The quinazolinone core is formed through a condensation reaction between an anthranilic acid derivative and a suitable amine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
化学反应分析
Types of Reactions
1-(1-benzylpiperidin-4-yl)-3,4-dihydroquinazolin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the quinazolinone core or the piperidine ring.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce different substituents on the benzyl or piperidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted quinazolinones.
科学研究应用
1-(1-benzylpiperidin-4-yl)-3,4-dihydroquinazolin-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 1-(1-benzylpiperidin-4-yl)-3,4-dihydroquinazolin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
相似化合物的比较
1-(1-benzylpiperidin-4-yl)-3,4-dihydroquinazolin-2-one can be compared with other similar compounds, such as:
1-benzyl-4-piperidyl methanol: This compound shares the piperidine and benzyl groups but lacks the quinazolinone core.
N-phenyl-N-(4-piperidinyl)propionamide: This compound has a similar piperidine ring but differs in the substituents and overall structure.
The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical and biological properties.
属性
分子式 |
C20H23N3O |
|---|---|
分子量 |
321.4 g/mol |
IUPAC 名称 |
1-(1-benzylpiperidin-4-yl)-3,4-dihydroquinazolin-2-one |
InChI |
InChI=1S/C20H23N3O/c24-20-21-14-17-8-4-5-9-19(17)23(20)18-10-12-22(13-11-18)15-16-6-2-1-3-7-16/h1-9,18H,10-15H2,(H,21,24) |
InChI 键 |
LUFSDWUPJRZMLM-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCC1N2C3=CC=CC=C3CNC2=O)CC4=CC=CC=C4 |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-ethyl-1-(tetrahydro-pyran-2-yl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B8478978.png)



![7-Methylimidazo[1,2-a]pyridin-2-ylmethanethiol](/img/structure/B8479009.png)

![4-Amino-N-[2-(4-methoxyphenyl)ethyl]benzenesulphonamide](/img/structure/B8479020.png)



![(4-Isopropylphenyl)[(6-phenoxypyridin-3-yl)methyl]amine](/img/structure/B8479054.png)
